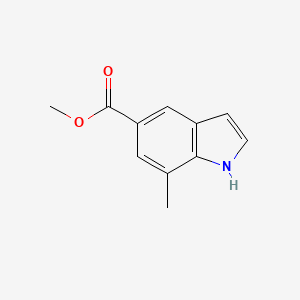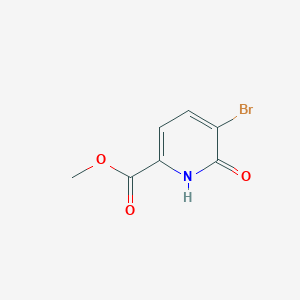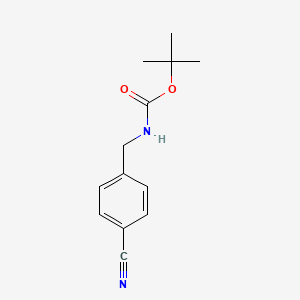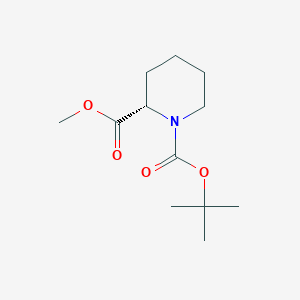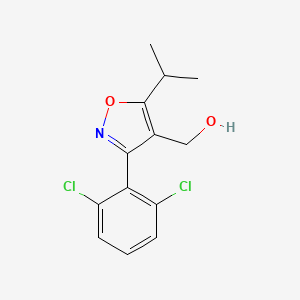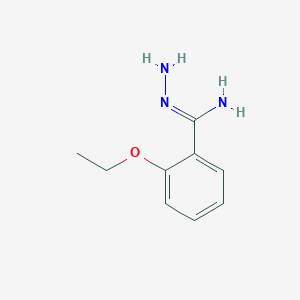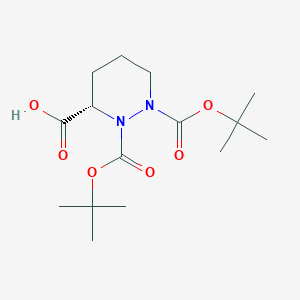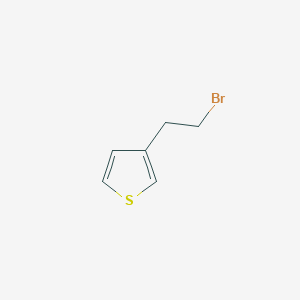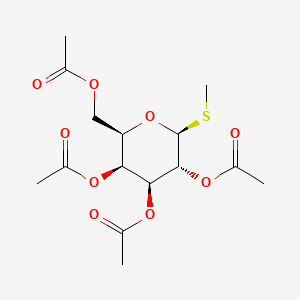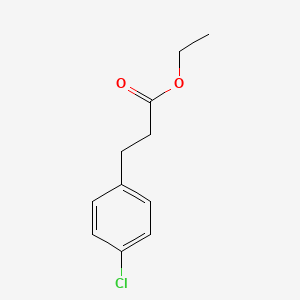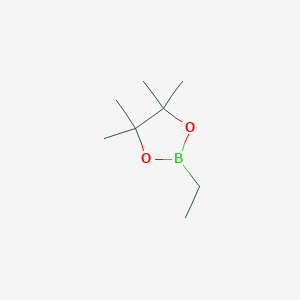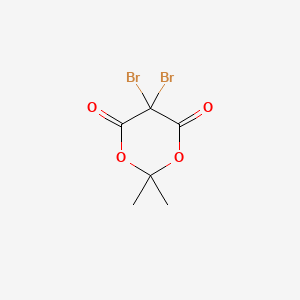
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6Br2O4 . It is also known as Dibromomeldrum’s Acid .
Synthesis Analysis
This compound can be synthesized from isopropylidene malonate through a bromination reaction .Molecular Structure Analysis
The molecular structure of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a bromination reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.92 . It is a solid at room temperature and has a melting point of 75°C . It is almost transparent in methanol .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
- Crystal and Molecular Analysis : The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been explored using X-ray diffraction. These studies provide insights into the conformation and symmetry of the molecules, contributing to a deeper understanding of their chemical properties (Coppernolle et al., 2010).
Chemical Reactions and Synthesis
- Ring Opening Reactions : Research has been conducted on the ring-opening reactions of certain derivatives, revealing insights into the chemical behavior and potential applications in synthetic chemistry (Šafár̆ et al., 2000).
- Synthetic Applications : The compound's derivatives have been used in various synthetic applications, illustrating its utility in creating new chemical entities (Zeng, 2014).
Supramolecular Structures
- Study of Supramolecular Structures : Investigations into the supramolecular structures of specific derivatives have been conducted, which is crucial for understanding their potential in nanotechnology and materials science (Low et al., 2002).
Biological Activities and Properties
- DPPH Radical Scavenging and Cytotoxicity : Some derivatives have shown DPPH radical scavenging activity and cytotoxicity against cancer cell lines, suggesting potential biomedical applications (Kumar et al., 2014).
Molecular Properties and Crystallography
- Molecular Property Analysis : Detailed studies on the molecular properties, such as bond orbital analysis and electrostatic potential maps, have been performed, highlighting the versatility of these compounds in advanced material science (Krapivin et al., 1988).
Electrochemical Studies
- Electrochemical Behavior Analysis : Electrochemical studies of certain derivatives have been carried out to understand their redox behavior, which is essential for applications in electrochemistry and sensor technology (Ungureanu et al., 2011).
Safety And Hazards
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
66131-14-4 | |
| Record name | 5,5-Dibromomeldrum's Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



